

Spectroscopic Application Notes: FTIR and NMR Analysis of Methyl 4-aminobutanoate

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Compound of Interest

Compound Name: Methyl 4-aminobutanoate

Cat. No.: B1217889

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This document provides a detailed guide to the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **Methyl 4-aminobutanoate**. The hydrochloride salt of this compound is commonly used for its stability and ease of handling.^[1] The data and protocols presented herein are essential for the structural elucidation and quality control of this versatile building block in organic synthesis and pharmaceutical development.

Introduction

Methyl 4-aminobutanoate, the methyl ester of gamma-aminobutyric acid (GABA), is a key intermediate in the synthesis of various pharmaceutical compounds.^[2] Accurate and reliable analytical methods are crucial to confirm its identity and purity. FTIR and NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in the sample.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **Methyl 4-aminobutanoate** hydrochloride.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Methyl 4-aminobutanoate** hydrochloride displays characteristic absorption bands corresponding to its functional groups. The presence of the hydrochloride salt

significantly influences the N-H stretching and bending vibrations.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
~3400-2800	N-H stretch (broad)	Ammonium salt (-NH ₃ ⁺)
~2950	C-H stretch (aliphatic)	Methylene and Methyl groups
~1735	C=O stretch	Ester
~1600	N-H bend (asymmetric)	Ammonium salt (-NH ₃ ⁺)
~1500	N-H bend (symmetric)	Ammonium salt (-NH ₃ ⁺)
~1200	C-O stretch	Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent, such as D₂O or DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum of **Methyl 4-aminobutanoate** hydrochloride in D₂O shows four distinct signals.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.46	singlet	3H	-	-O-CH ₃
2.79	triplet	2H	7.6	-CH ₂ -NH ₃ ⁺
2.28	triplet	2H	7.3	-CH ₂ -C=O
1.77-1.67	multiplet	2H	-	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~174	C=O (Ester)
~52	-O-CH ₃
~39	-CH ₂ -NH ₃ ⁺
~30	-CH ₂ -C=O
~22	-CH ₂ -CH ₂ -CH ₂ -

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Methyl 4-aminobutanoate** hydrochloride are provided below.

FTIR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method)

- **Grinding:** Thoroughly grind 1-2 mg of the **Methyl 4-aminobutanoate** hydrochloride sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the mixture to a pellet die and press it under hydraulic pressure to form a thin, transparent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition

- **Background Scan:** Record a background spectrum of the empty sample compartment.
- **Sample Scan:** Acquire the FTIR spectrum of the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

- Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

NMR Spectroscopy Protocol

Sample Preparation

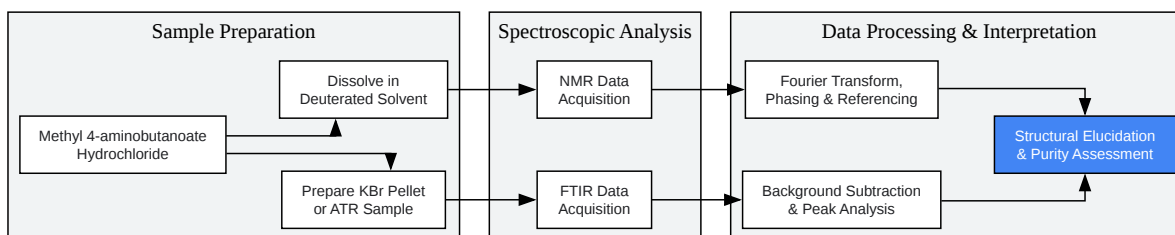
- Dissolution: Dissolve 5-10 mg of **Methyl 4-aminobutanoate** hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
- Homogenization: Gently vortex or shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.
- Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition (¹H and ¹³C NMR)

- Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling, using an adequate number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methyl 4-aminobutanoate**.



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Spectroscopic Analysis Workflow

This application note provides a comprehensive overview of the FTIR and NMR analysis of **Methyl 4-aminobutanoate**, offering valuable data and protocols for researchers in the field. Adherence to these methodologies will ensure accurate and reproducible results for the characterization of this important chemical compound.

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References

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